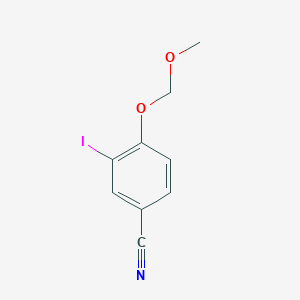

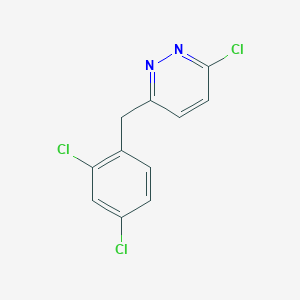

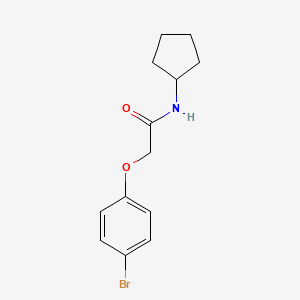

3-Iodo-4-(methoxymethoxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 3-Iodo-4-(methoxymethoxy)benzonitrile is not directly discussed in the provided papers. However, the papers do provide insights into related compounds which can help infer some properties and reactions. The first paper discusses the electronic and vibrational spectra of 3- and 4-methoxy benzonitriles . These compounds are structurally similar to 3-Iodo-4-(methoxymethoxy)benzonitrile, except for the substitution of the iodo and methoxymethoxy groups. The second paper describes a compound with methoxy and methylthio substituents and its use in synthesizing heterocycles . This information can be used to infer the reactivity of

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization of Iodinated Compounds

3-Iodo-4-(methoxymethoxy)benzonitrile is involved in the development of advanced synthesis techniques for iodinated organic compounds. For instance, the iodination of certain benzonitriles via C-H lithiation and subsequent treatment with iodine under continuous flow conditions has been explored to optimize the yield and selectivity of the desired iodinated regioisomers. This process is critical for the production of intermediates in organic synthesis, highlighting the compound's role in facilitating efficient and selective iodination reactions (Dunn et al., 2018).

Electrolytes for Dye Sensitized Solar Cells (DSSCs)

Benzonitrile derivatives, including 3-Iodo-4-(methoxymethoxy)benzonitrile, have been investigated for their application as electrolyte solvents in dye-sensitized solar cells (DSSCs). The low vapor pressure of benzonitrile ensures long-term stability of the cells, and the compound's inclusion in the electrolyte composition has been shown to maintain high efficiency values for DSSCs over extended periods. This research underscores the compound's potential in renewable energy technologies, specifically in enhancing the operational stability and efficiency of solar cells (Latini et al., 2014).

Degradation Mechanisms of Pesticides

Studies have also focused on understanding the reduction mechanism of pesticides like ioxynil, involving the cleavage of iodide to yield iodinated benzonitriles. Research in this area provides insights into the electrochemical reduction processes of halogenated pesticides, contributing to the development of strategies for the environmental decontamination of these substances. The investigations into the degradation pathways of such compounds are crucial for assessing their environmental impact and for devising methods for their removal or neutralization (Sokolová et al., 2010).

Catalysis and Material Synthesis

The compound has been utilized in the synthesis of various materials and catalysts, demonstrating its versatility in chemical synthesis. For example, the development of novel iodobenzene derivatives through iodine-induced intramolecular cyclization showcases the compound's application in creating new molecular structures. Such research not only expands the toolbox of organic synthesis but also contributes to the creation of new materials with potential applications in catalysis, pharmaceuticals, and advanced materials (Matsumoto et al., 2008).

Eigenschaften

IUPAC Name |

3-iodo-4-(methoxymethoxy)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8INO2/c1-12-6-13-9-3-2-7(5-11)4-8(9)10/h2-4H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCWQQCHMCBMDLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=C(C=C1)C#N)I |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-4-(methoxymethoxy)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Ethoxy-6-{[(3,4,5-trimethoxyphenyl)amino]methyl}phenol](/img/structure/B2525486.png)

![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2525491.png)

![3-[(3-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2525492.png)

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)